Regioisomeric Differentiation: 2-Ethyl vs. 1-Ethyl Substitution Alters Hydrogen-Bond Donor Count and Lipophilicity
The target compound (2-ethyl regioisomer) possesses one hydrogen-bond donor (HBD = 1) compared to zero for the 1-ethyl regioisomer, as computed by PubChem [1]. Its XLogP3-AA is 0.2, indicating higher hydrophilicity versus the predicted ~1.0 for the 1-ethyl analog [1]. This difference directly impacts aqueous solubility and hydrogen-bond-mediated target interactions, consistent with PDE4 inhibitor SAR where N2-substitution modulates isoform selectivity [2].
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1, XLogP3-AA = 0.2 |
| Comparator Or Baseline | 1-Ethyl regioisomer: HBD = 0, XLogP ~1.0 (predicted) |
| Quantified Difference | ΔHBD = 1; ΔXLogP ≈ 0.8 units |
| Conditions | Computed properties (PubChem, XLogP3 algorithm) |
Why This Matters
For procurement, the 2-ethyl regioisomer provides a distinct HBD pharmacophore for target engagement not available with 1-ethyl analogs, enabling unique SAR exploration.
- [1] PubChem. Ethyl 2-ethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate. Computed Properties. CID 135636134. https://pubchem.ncbi.nlm.nih.gov/compound/1174879-40-3 View Source
- [2] GlaxoSmithKline. EP1581532B1 - Pyrazolo[3,4-b]pyridine compounds, and their use as phosphodiesterase inhibitors. SAR discussion of N1 vs N2 substitution. https://patents.google.com/patent/EP1581532B1/en View Source
